Cross-Coupling Reactivity: Bromo Substituent Outperforms Chloro Analogs in Palladium-Catalyzed Reactions
The 4-bromo substituent in 9H-fluoren-9-ylmethyl 4-bromobenzoate provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to the 4-chloro analog. Bromoarenes undergo oxidative addition to Pd(0) more rapidly than chloroarenes due to the lower C–Br bond dissociation energy . This kinetic advantage enables higher yields and shorter reaction times under standard Suzuki-Miyaura conditions.
| Evidence Dimension | Relative Reactivity in Pd-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | Bromoarene (C–Br bond dissociation energy ≈ 84 kcal/mol) |
| Comparator Or Baseline | Chloroarene (C–Cl bond dissociation energy ≈ 95 kcal/mol) |
| Quantified Difference | ~11 kcal/mol lower bond dissociation energy; oxidative addition rate constant approximately 10–100× higher for bromo vs. chloroarenes under identical conditions |
| Conditions | Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalyst, arylboronic acid, aqueous base, 80–100°C |
Why This Matters
This reactivity differential directly impacts synthetic efficiency: bromoarenes typically achieve >90% conversion in 2–4 hours, whereas chloroarenes often require elevated temperatures (120–140°C) or specialized ligands, extending reaction times to 12–24 hours for comparable yields .
- [1] Luo, Y.-R. Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press, 2002. View Source
- [2] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95 (7), 2457–2483. View Source
